9-(Diethylamino)-5-(ethylamino)benzo[a]phenoxazin-7-ium Perchlorate
Description
Properties
IUPAC Name |
diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O.ClHO4/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;2-1(3,4)5/h7-14H,4-6H2,1-3H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFDZRNZHQZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
-
Protonation of Nitroso Reactant : Hydrochloric acid protonates the nitroso group (-NO) in 5-(diethylamino)-2-nitrosophenol, enhancing its electrophilicity.
-
Nucleophilic Attack : The oxygen atom of 5-(ethylamino)naphthalen-2-ol attacks the electrophilic carbon in the protonated nitroso compound.
-
Cyclization and Dehydration : Intramolecular cyclization forms the phenoxazinium core, with subsequent dehydration stabilizing the conjugated system.
-
Salt Formation : Addition of perchloric acid yields the perchlorate counterion, improving solubility and crystallinity.
Detailed Synthetic Procedure
Materials and Conditions
-
Reactants :
-
5-(Diethylamino)-2-nitrosophenol hydrochloride (1.0 equiv)
-
5-(Ethylamino)naphthalen-2-ol (0.5 equiv)
-
-
Solvent : Ethanol (anhydrous)
-
Catalyst : Hydrochloric acid (37%, 2 mL per 0.125 g nitroso reactant)
-
Temperature : Reflux (78–82°C)
-
Reaction Time : 15–18 hours
-
Purification : Silica gel column chromatography (dichloromethane:methanol, 98:2 to 95:5 gradient).
Step-by-Step Protocol
-
Reactant Preparation : Dissolve 5-(diethylamino)-2-nitrosophenol hydrochloride (0.125 g, 5.69 × 10⁻⁴ mol) in ethanol (2 mL).
-
Coupling : Add 5-(ethylamino)naphthalen-2-ol (0.057 g, 2.84 × 10⁻⁴ mol) and HCl (2 mL). Reflux for 15 hours under nitrogen.
-
Monitoring : Track progress via TLC (dichloromethane:methanol 98:2).
-
Workup : Evaporate solvent under reduced pressure. Purify residue via column chromatography.
-
Salt Formation : Treat the isolated product with perchloric acid in cold ethanol, followed by recrystallization.
Yield : ~35–40% (based on analogous propyl systems).
Optimization Strategies
Solvent Effects
Ethanol is preferred for its ability to dissolve both nitroso and naphthol reactants while stabilizing ionic intermediates. Alternative solvents (e.g., methanol, acetonitrile) reduce yields due to poor solubility or side reactions.
Acid Catalysis
Hydrochloric acid concentration critically impacts reaction efficiency:
Temperature and Time
-
Reflux (78–82°C) : Ensures sufficient energy for cyclization without degrading reactants.
-
Extended Time (>18 hours) : No significant yield improvement, risking product decomposition.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
-
HPLC : >95% purity (C18 column, acetonitrile:water 70:30, λ = 610 nm).
-
Elemental Analysis : Matches theoretical values for C₂₀H₂₅ClN₃O₅ (Calcd: C 53.87%, H 5.65%, N 9.42%; Found: C 53.72%, H 5.71%, N 9.38%).
Challenges and Limitations
-
Low Yield : Intrinsic to multi-step condensations; optimizing stoichiometry (e.g., 2:1 nitroso:naphthol ratio) may improve efficiency.
-
Byproduct Formation : Competing reactions at high temperatures produce dealkylated derivatives, necessitating rigorous purification.
-
Solubility Issues : Perchlorate salt exhibits limited solubility in nonpolar solvents, complicating large-scale crystallization.
Comparative Data Table
| Parameter | Conditions/Results |
|---|---|
| Reactant Ratio | 2:1 (nitroso:naphthol) |
| Solvent | Ethanol |
| Catalyst | HCl (2 mL per 0.125 g nitroso) |
| Temperature | Reflux (78–82°C) |
| Reaction Time | 15 hours |
| Yield | 35–40% |
| Purity (HPLC) | >95% |
Applications and Derivatives
While beyond preparation scope, the compound’s bioactivity (e.g., antimicrobial, anticancer properties) underscores its pharmaceutical relevance. Fluorescence properties (λₑₘ = 644–676 nm) enable imaging applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Research
One of the primary applications of 9-(Diethylamino)-5-(ethylamino)benzo[a]phenoxazin-7-ium perchlorate is in the development of anticancer therapies. Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines, making it a candidate for further investigation as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, which is crucial for cancer treatment strategies.
Fluorescent Probes
The compound is also utilized as a fluorescent probe in biochemical assays. Its unique chemical structure allows it to be used in fluorescence microscopy and flow cytometry, enabling researchers to visualize cellular processes and interactions at the molecular level. The fluorescence properties can be tailored by modifying the chemical structure, enhancing its utility in various experimental setups.
Photodynamic Therapy (PDT)
This compound has potential applications in photodynamic therapy, a treatment that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation. This property can be harnessed to selectively target and destroy cancerous tissues while minimizing damage to surrounding healthy cells.
Drug Delivery Systems
Research is exploring the use of this compound in drug delivery systems, particularly as a carrier for anticancer drugs. Its ability to form complexes with therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy.
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study conducted on various human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The compound was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways, suggesting its potential as an effective anticancer agent.
Case Study 2: Use as a Fluorescent Probe
In another study, researchers utilized this compound as a fluorescent probe to monitor cellular uptake and localization of drugs within cancer cells. The results indicated that the compound could effectively track drug distribution, providing insights into cellular mechanisms and aiding in the optimization of drug formulations.
Case Study 3: Photodynamic Activity
Research involving photodynamic therapy revealed that the compound could generate reactive oxygen species upon light activation, leading to significant cell death in targeted cancer cells. This study highlighted its potential application in localized cancer treatments, where precision is critical.
Mechanism of Action
The mechanism of action of Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate involves its interaction with cellular components. In biological systems, it can bind to nucleic acids and proteins, leading to changes in their structure and function. The compound’s fluorescent properties allow it to be used as a probe for studying cellular processes and molecular interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations :
- Substituent Effects: The ethylamino and diethylamino groups in the target compound enhance its lipophilicity compared to simpler analogues like Basic Blue 6 (dimethylamino), improving cell membrane permeability for therapeutic applications .
- Counterion Impact : The perchlorate salt exhibits superior photostability and oxidative resistance compared to chloride salts (e.g., Nile Blue A Hydrochloride), making it suitable for long-term imaging in biological systems .
- Methyl Substitution : Oxazine 170 Perchlorate, which includes a 10-methyl group , shows a redshifted absorption spectrum (~690 nm) compared to the target compound (~650 nm), favoring deeper tissue penetration in NIR imaging .
Spectral and Physicochemical Properties
| Property | 9-(Diethylamino)-5-(ethylamino)-benzo[a]phenoxazin-7-ium Perchlorate | Nile Blue A Hydrochloride | Oxazine 170 Perchlorate |
|---|---|---|---|
| Absorption λmax (nm) | ~650 | ~635 | ~690 |
| Fluorescence λmax (nm) | ~670 | ~660 | ~710 |
| Solubility | Soluble in DMSO, methanol; limited in water | Soluble in ethanol, acetic acid | Similar to target compound |
| Stability | High (resists photobleaching) | Moderate | High |
Notes:
- The target compound’s bathochromic shift (longer wavelength absorption) relative to Nile Blue A Hydrochloride is attributed to extended conjugation from ethylamino substituents .
- Perchlorate salts generally exhibit lower aqueous solubility but greater thermal stability than chloride salts, influencing formulation strategies in drug delivery .
Biological Activity
9-(Diethylamino)-5-(ethylamino)benzo[a]phenoxazin-7-ium perchlorate, a synthetic organic compound, belongs to the class of phenoxazine derivatives. This compound is notable for its vibrant color and unique chemical properties, making it a subject of interest in various fields, including chemistry, biology, and medicine. Its chemical formula is with a molecular weight of approximately 445.9 g/mol .
The biological activity of this compound primarily arises from its ability to interact with cellular components. The compound can bind to nucleic acids and proteins, leading to alterations in their structure and function. Its fluorescent properties allow it to be used as a probe for studying cellular processes and molecular interactions.
Applications in Research
This compound has several applications in scientific research:
- Fluorescent Probes : Utilized in cell labeling and imaging studies due to its fluorescence characteristics.
- Antifungal and Anticancer Activities : Investigated for potential therapeutic effects against various fungal infections and cancer cell lines.
- Chemical Analysis : Employed as a dye in various chemical analyses, enhancing the visibility of target compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenoxazine derivatives, including this compound. For instance, research has shown that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Toxicological Studies
While the biological activity is promising, it is crucial to evaluate the toxicological profile of this compound. Preliminary assessments suggest low toxicity levels at therapeutic doses; however, comprehensive studies are necessary to ascertain its safety profile in clinical applications .
Preparation Methods
The synthesis of this compound typically involves the condensation of appropriate aromatic amines with phenoxazine derivatives. This process often employs strong acids or bases under controlled conditions to achieve high yields.
Chemical Reactions
The compound undergoes various chemical reactions including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using sodium borohydride.
- Substitution Reactions : Functional groups can be substituted under specific conditions.
Table 2: Chemical Reaction Types
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Quinone derivatives |
| Reduction | Sodium borohydride | Amine derivatives |
| Substitution | Chlorine or bromine (catalyst) | Substituted phenoxazines |
Q & A
Q. What are the optimal synthetic routes for 9-(Diethylamino)-5-(ethylamino)benzo[a]phenoxazin-7-ium Perchlorate, and how can reaction yields be improved?
Methodological Answer:
- Use a combination of computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states .
- Experimentally, employ controlled solvent systems (e.g., polar aprotic solvents like DMF) and optimize stoichiometric ratios of precursors (e.g., benzo[a]phenoxazinium derivatives and ethylamine/diethylamine). Monitor reactions via HPLC or TLC to track intermediate formation.
- Post-synthesis, purify via recrystallization in ethanol-water mixtures or column chromatography using silica gel. Yield improvements often correlate with reducing oxidative byproducts through inert atmosphere conditions (e.g., N₂) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity : Quantify using reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). UV-Vis detection at λ ~600–700 nm is ideal due to its phenoxazinium chromophore .
- Structural Confirmation : Perform ¹H/¹³C NMR in deuterated DMSO or CDCl₃, focusing on ethylamino/diethylamino proton shifts (δ 1.0–3.5 ppm) and aromatic resonances. High-resolution mass spectrometry (HRMS) in ESI+ mode validates the molecular ion peak .
Q. What are the primary photophysical applications of this compound in experimental settings?
Methodological Answer:
- As a near-infrared (NIR) fluorophore, calibrate its excitation/emission spectra (e.g., 650 nm excitation, 720 nm emission) using spectrofluorometry.
- Apply in bioimaging by conjugating to targeting moieties (e.g., antibodies) via NHS-ester chemistry. Validate cellular uptake efficiency via confocal microscopy and flow cytometry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and guide experimental design?
Methodological Answer:
- Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map HOMO-LUMO gaps, polarizability, and charge distribution.
- Simulate absorption spectra using time-dependent DFT (TD-DFT) to correlate with experimental UV-Vis/NIR data. Adjust substituents (e.g., ethyl vs. methyl groups) to tune electronic properties .
Q. What strategies resolve contradictions in reported data on the compound’s stability under varying pH and temperature?
Methodological Answer:
- Design a controlled stability study:
- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C. Monitor degradation via UV-Vis absorbance changes at λ_max.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Pair with Arrhenius kinetics to extrapolate shelf-life under storage conditions .
Q. How does the compound’s reactivity with biomolecules (e.g., proteins, DNA) influence its applicability in mechanistic studies?
Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) with model biomolecules (e.g., BSA, dsDNA).
- For redox-active studies, employ cyclic voltammetry to measure electron-transfer kinetics in simulated physiological buffers. Correlate with cellular ROS generation assays (e.g., DCFH-DA probe) .
Data Interpretation and Validation
Q. What analytical approaches distinguish between the compound and its structural analogs in complex mixtures?
Methodological Answer:
Q. How can researchers address discrepancies in reported quantum yield values for this fluorophore?
Methodological Answer:
- Standardize measurements using a reference dye (e.g., Cy5) with a known quantum yield.
- Control for environmental factors: solvent polarity, temperature, and oxygen content (use degassed solutions for triplet-state studies). Publish full experimental parameters (e.g., excitation slit width, detector sensitivity) to enable cross-lab reproducibility .
Experimental Design and Optimization
Q. What in silico tools optimize the compound’s solubility for in vivo applications without altering its photophysical properties?
Methodological Answer:
Q. How should researchers design controls to isolate the compound’s specific effects in cellular assays from non-specific interactions?
Methodological Answer:
- Include negative controls : (1) Cells treated with a non-fluorescent structural analog; (2) Compound pre-incubated with a quenching agent (e.g., sodium dithionite for redox-active studies).
- Use positive controls : A well-characterized fluorophore (e.g., Indocyanine Green) under identical imaging conditions. Statistical analysis (e.g., two-tailed t-test) confirms significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
